2-Biphenyl isothiocyanate
CAS No.: 19394-61-7
Cat. No.: VC21009461
Molecular Formula: C13H9NS
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19394-61-7 |
---|---|
Molecular Formula | C13H9NS |
Molecular Weight | 211.28 g/mol |
IUPAC Name | 1-isothiocyanato-2-phenylbenzene |
Standard InChI | InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H |
Standard InChI Key | OAYSYSIGKCDBKZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N=C=S |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N=C=S |
Introduction
Chemical Properties and Characteristics
2-Biphenyl isothiocyanate possesses specific chemical and physical properties that define its behavior in various chemical and biological systems. These properties are essential for understanding its potential applications and handling requirements.
Basic Chemical Information
The following table summarizes the key chemical identifiers and properties of 2-Biphenyl isothiocyanate:
Property | Value |
---|---|
CAS Number | 19394-61-7 |
Molecular Formula | C13H9NS |
Molecular Weight | 211.28 g/mol |
IUPAC Name | 1-isothiocyanato-2-phenylbenzene |
Standard InChI | InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H |
Standard InChIKey | OAYSYSIGKCDBKZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N=C=S |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N=C=S |
PubChem Compound ID | 519659 |
These chemical identifiers provide a standardized way to recognize and classify 2-Biphenyl isothiocyanate in chemical databases and literature.
Physical and Structural Properties
The physical properties of 2-Biphenyl isothiocyanate are defined by its molecular structure, which features a biphenyl group with an isothiocyanate moiety. The isothiocyanate functional group (-N=C=S) is highly reactive, which influences many of the compound's chemical behaviors and potential applications.
The biphenyl backbone consists of two benzene rings connected directly, creating a relatively planar but slightly twisted structure due to steric hindrance between the hydrogen atoms of adjacent rings. This structural arrangement, combined with the isothiocyanate group at the 2-position, contributes to the compound's specific reactivity patterns and potential biological interactions.
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